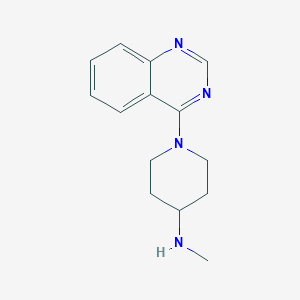

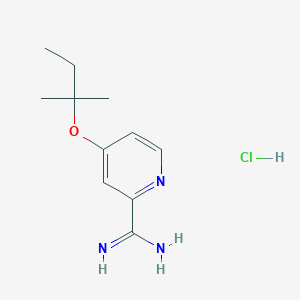

![molecular formula C11H18N2O2 B3217498 (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1179626-86-8](/img/structure/B3217498.png)

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine

Overview

Description

“(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine” is a chemical compound with the CAS Number: 1179626-86-8 . It has a molecular weight of 210.28 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is N1- (2,4-dimethoxybenzyl)-1,2-ethanediamine . The InChI code is 1S/C11H18N2O2/c1-14-10-4-3-9 (8-13-6-5-12)11 (7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine” are not available, it’s important to note that similar compounds with methacrylate groups are highly reactive and can undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis

“(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine” is a liquid at room temperature . It has a molecular weight of 210.28 . The compound is stored at a temperature of 4°C .Scientific Research Applications

Environmental Remediation

Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing hazardous compounds, including various aromatic and aliphatic amines. These compounds, used extensively in industries such as textiles and agriculture, pose environmental risks due to their resistance to conventional degradation. AOPs, including ozone and Fenton processes, have shown high reactivity towards these compounds, offering potential for efficient removal from water sources (Bhat & Gogate, 2021).

Food Safety and Analysis

The presence of heterocyclic aromatic amines (HAAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), in cooked meats has been linked to cancer risks. Studies have focused on the detection and quantification of HAAs and their metabolites in foodstuffs and biological matrices, highlighting the carcinogenic potential of these compounds and the need for analytical methods to assess exposure (Teunissen et al., 2010).

Chemical Synthesis and Applications

Amine-functionalized metal-organic frameworks (MOFs) demonstrate significant potential in CO2 capture due to the strong interaction between CO2 and amino functionalities. Such frameworks can offer high CO2 sorption capacities, showcasing the utility of nitrogen-containing compounds in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Biogenic amines, including those derived from (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine, play crucial roles in food intoxication and spoilage, particularly in fish products. Understanding their formation and mitigation is vital for food safety and quality assurance (Bulushi, Poole, Deeth, & Dykes, 2009).

The synthesis and application of Mannich bases, which are beta-amino ketone carrying compounds, have seen great interest due to their simplicity, versatility, and wide range of biological and industrial applications. These compounds serve as key intermediates in the synthesis of pharmaceuticals, natural products, and polymers (Raju, Settu, Thiyagarajan, & Rama, 2023).

properties

IUPAC Name |

N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-14-10-4-3-9(8-13-6-5-12)11(7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZCZXQCKGZBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyridin-3-yl)ethyl]urea](/img/structure/B3217446.png)

![[(4-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217452.png)

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3217503.png)

![[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B3217507.png)

![2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3217527.png)